molecular formula C18H18N2O6 B12698790 L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- CAS No. 85975-34-4

L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)-

Cat. No.: B12698790
CAS No.: 85975-34-4
M. Wt: 358.3 g/mol
InChI Key: RWNXZZBMBGQJEH-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a tyrosinase inhibitor for treating hyperpigmentation disorders.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. The nitrophenyl group interacts with the active site of the enzyme, blocking its activity and reducing melanin production. This mechanism is of particular interest in the development of skin-whitening agents and treatments for hyperpigmentation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-(3-(4-nitrophenyl)-3-oxopropyl)- is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosinase with high specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

85975-34-4

Molecular Formula

C18H18N2O6

Molecular Weight

358.3 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[3-(4-nitrophenyl)-3-oxopropyl]amino]propanoic acid

InChI

InChI=1S/C18H18N2O6/c21-15-7-1-12(2-8-15)11-16(18(23)24)19-10-9-17(22)13-3-5-14(6-4-13)20(25)26/h1-8,16,19,21H,9-11H2,(H,23,24)/t16-/m0/s1

InChI Key

RWNXZZBMBGQJEH-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.